Bienvenue dans la boutique en ligne BenchChem!

N-Methyl-1-phenylpiperidin-4-amine

Nicotinic Acetylcholine Receptor Ganglionic nAChR Muscle nAChR

Procure N-Methyl-1-phenylpiperidin-4-amine (CAS 1071751-69-3) as a structurally defined research tool for nicotinic and muscarinic receptor profiling. Its specific substitution pattern is critical for target engagement. This compound exhibits a quantifiable 20-fold selectivity for M1 over M2 mAChRs (Ki 1.25E+3 nM vs. 2.51E+4 nM), a selectivity window not guaranteed by generic 'piperidine derivative' substitutes. Substitution risks invalidating established SAR models. Supplied as a high-purity (≥95%) building block for CNS drug discovery and CYP inhibition studies.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 1071751-69-3
Cat. No. B3375152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-phenylpiperidin-4-amine
CAS1071751-69-3
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCNC1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-13-11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
InChIKeyOZJZPNVBIUCMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-phenylpiperidin-4-amine (CAS 1071751-69-3): Procurement-Grade Piperidine Scaffold for Neurological & Chemical Biology Research


N-Methyl-1-phenylpiperidin-4-amine (CAS 1071751-69-3) is a 4-aminopiperidine derivative with a phenyl substitution at the piperidine nitrogen and a methyl substitution at the exocyclic amine nitrogen, yielding a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol . As a tertiary amine within the broader piperidine class, it is primarily supplied as a high-purity research chemical (commonly ≥95%) and serves as a foundational building block in medicinal chemistry. Its core scaffold is particularly relevant for programs exploring nicotinic acetylcholine receptor (nAChR) modulation, muscarinic acetylcholine receptor (mAChR) interactions, and cytochrome P450 inhibition profiles, establishing it as a structurally defined tool compound for early-stage target validation and SAR studies [1][2][3].

Procurement Risk Alert: Why N-Methyl-1-phenylpiperidin-4-amine Cannot Be Casually Substituted with Other 4-Aminopiperidine Analogs


In scientific procurement, treating N-Methyl-1-phenylpiperidin-4-amine (1071751-69-3) as a fungible 'piperidine derivative' carries significant experimental risk due to the extreme sensitivity of target engagement to subtle structural modifications. Data confirm that the precise substitution pattern on the 4-aminopiperidine core is critical: while this compound exhibits specific, albeit modest, functional activity at ganglionic and muscle nAChR subtypes (EC50 ~30-40 µM) [1][2], closely related scaffolds diverge into distinct pharmacological spaces. For instance, simple 4-aminopiperidines lacking the N-methyl group can show affinity for HIV-1 reverse transcriptase , while other N-methyl analogs display nanomolar potency at neurokinin-1 receptors [3]. Similarly, within the 4-aminopiperidine class, N-methyl versus N-benzyl modifications can differentially modulate binding to dopamine (D4.2, D2L) and serotonin (5-HT2A) receptors [4]. Therefore, substituting 1071751-69-3 with an 'in-class' analog without explicit comparative data risks invalidating established SAR models and leads to spurious target identification. This guide provides the quantitative comparator evidence necessary to justify the specific procurement of this compound.

Procurement Justification Guide: Quantified Differentiation of N-Methyl-1-phenylpiperidin-4-amine (1071751-69-3) from Closest Analogs


Functional Potency at Ganglionic vs. Muscle Nicotinic Acetylcholine Receptors (nAChRs)

N-Methyl-1-phenylpiperidin-4-amine demonstrates functional activity at both ganglionic and muscle-type nicotinic acetylcholine receptors (nAChRs). Direct experimental comparison shows a 1.33-fold higher potency (lower EC50) at the human muscle subtype (TE671 cells) compared to the rat ganglionic subtype (PC12 cells). This modest subtype preference differentiates it from a purely non-selective nAChR ligand profile [1][2].

Nicotinic Acetylcholine Receptor Ganglionic nAChR Muscle nAChR Functional Assay

Selectivity Profile Across Muscarinic Acetylcholine Receptor Subtypes (M1 vs. M2)

When comparing binding affinity across muscarinic acetylcholine receptor (mAChR) subtypes, N-Methyl-1-phenylpiperidin-4-amine exhibits a clear, quantifiable preference. It displays a 20-fold higher binding affinity for the M1 receptor (Ki = 1.25E+3 nM) compared to the M2 receptor (Ki = 2.51E+4 nM) [1][2]. This selectivity profile is a critical differentiator from many close analogs which may show the reverse selectivity or broader pan-mAChR activity [3].

Muscarinic Acetylcholine Receptor mAChR M1 mAChR M2 Receptor Binding Affinity

Cytochrome P450 Inhibition Potential: A Measured Liability for ADME-Tox Profiling

As a tertiary amine, N-Methyl-1-phenylpiperidin-4-amine carries an intrinsic, quantifiable risk of cytochrome P450 (CYP) inhibition. It inhibits aminopyrine N-demethylase activity, a marker for CYP2B1, with an IC50 of 2.88E+4 nM (28.8 µM) in rat hepatic microsomes [1]. This data point serves as a specific, measured baseline for assessing its potential to cause drug-drug interactions, in contrast to many in-class piperidine analogs for which such quantitative ADME-Tox data may be unavailable [2].

Cytochrome P450 CYP2B1 Drug-Drug Interaction ADME-Tox

Structural Determinant for PCP Receptor Binding Affinity

The compound's specific substitution pattern enables interaction with the phencyclidine (PCP) binding site of the NMDA receptor. Binding affinity was determined using a standardized radioligand displacement assay with [3H](+)-NANM in the presence of 5 µM haloperidol using rat brain tissue [1]. This documented interaction at a well-defined CNS target differentiates it from other 4-aminopiperidines that may lack this specific molecular recognition, establishing its utility as a tool for studying NMDA receptor pharmacology [2].

PCP Receptor NMDA Antagonist Radioligand Binding CNS Pharmacology

Validated Application Scenarios: Where Procuring N-Methyl-1-phenylpiperidin-4-amine (1071751-69-3) Delivers Quantifiable Research Value


Tool Compound for Muscarinic M1 Receptor Pathway Dissection

Use N-Methyl-1-phenylpiperidin-4-amine as a selective tool compound to interrogate M1 muscarinic acetylcholine receptor (mAChR) signaling. Its 20-fold higher affinity for M1 over M2 (Ki 1.25E+3 nM vs. 2.51E+4 nM) [1] provides a quantifiable selectivity window suitable for in vitro studies (e.g., calcium flux assays, IP1 accumulation) where distinguishing M1-mediated effects from confounding M2 activity is essential. This application is particularly valuable for validating target engagement in CNS models where M1 is implicated in cognitive function and M2 in cardiac regulation.

Reference Standard for Nicotinic Acetylcholine Receptor (nAChR) Subtype Profiling

Employ this compound as a reference ligand in nAChR screening panels. With defined EC50 values of 3.00E+4 nM at human muscle nAChR (TE671) and 4.00E+4 nM at rat ganglionic nAChR (PC12) [2][3], it serves as a characterized, low-potency control for functional assays. This allows researchers to calibrate assay sensitivity and benchmark novel nAChR modulators against a known ligand with modest efficacy, ensuring robust data normalization across different receptor subtype assays.

Building Block for Structure-Activity Relationship (SAR) Studies on CYP2B1 Inhibition

Incorporate N-Methyl-1-phenylpiperidin-4-amine into medicinal chemistry programs as a starting point for optimizing cytochrome P450 inhibition profiles. Its measured IC50 of 2.88E+4 nM for CYP2B1 (aminopyrine N-demethylase) in rat hepatic microsomes [4] provides a crucial baseline data point. By synthesizing and testing analogs of this core scaffold, medicinal chemists can systematically explore how structural modifications (e.g., substitution on the phenyl ring, changes to the amine) impact CYP liability, guiding the design of lead candidates with improved ADME-Tox properties.

Scaffold for CNS-Targeted Ligand Design via the PCP Binding Site

Utilize this compound as a validated chemical scaffold for designing novel ligands targeting the NMDA receptor's PCP binding site. Its confirmed binding in a standardized [3H](+)-NANM radioligand displacement assay [5] establishes its ability to engage this therapeutically relevant CNS target. This makes it an ideal starting point for fragment-based drug discovery or focused library synthesis aimed at developing new treatments for neurological and psychiatric disorders, including pain and depression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1-phenylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.